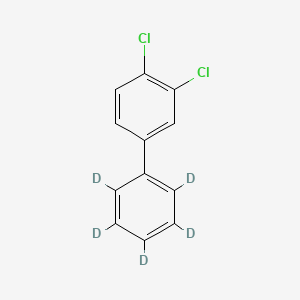

3,4-Dichlorobiphenyl-2',3',4',5',6'-d5

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3,4-Diclorodifenil-2’,3’,4’,5’,6’-d5 es un compuesto marcado isotópicamente, específicamente una forma deuterada de 3,4-Diclorodifenil. Este compuesto forma parte de la familia de los bifenilos policlorados (PCB), que consiste en productos químicos orgánicos sintéticos con 1-10 átomos de cloro unidos a bifenilo. Los PCB se utilizaron ampliamente en aplicaciones industriales, pero se prohibieron debido a su persistencia ambiental y sus posibles riesgos para la salud.

Métodos De Preparación

La síntesis de 3,4-Diclorodifenil-2’,3’,4’,5’,6’-d5 implica la introducción de átomos de deuterio en la estructura del bifenilo. Esto se puede lograr a través de varias rutas sintéticas, que incluyen:

Reacciones de Intercambio de Halógenos: Partiendo de un bifenilo clorado, se puede introducir deuterio mediante reacciones de intercambio de halógenos utilizando reactivos deuterados.

Deuteración Catalítica: Utilizando un catalizador, como paladio sobre carbono, para facilitar el intercambio de átomos de hidrógeno con deuterio en presencia de gas deuterio.

Reacciones de Grignard: Formación de un reactivo de Grignard a partir de un bifenilo clorado, seguido de la reacción con agua deuterada o disolventes deuterados para introducir deuterio.

Análisis De Reacciones Químicas

3,4-Diclorodifenil-2’,3’,4’,5’,6’-d5 experimenta varias reacciones químicas, que incluyen:

Oxidación: Este compuesto se puede oxidar utilizando agentes oxidantes fuertes como permanganato de potasio o trióxido de cromo, lo que lleva a la formación de ácidos benzoicos clorados.

Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando reactivos como hidruro de litio y aluminio o gas hidrógeno en presencia de un catalizador, lo que da como resultado la formación de bifenilos menos clorados.

Sustitución: Las reacciones de sustitución nucleófila pueden ocurrir con reactivos como hidróxido de sodio o amoníaco, lo que lleva al reemplazo de átomos de cloro con otros grupos funcionales.

Aplicaciones Científicas De Investigación

3,4-Diclorodifenil-2’,3’,4’,5’,6’-d5 tiene varias aplicaciones en la investigación científica:

Estudios Ambientales: Se utiliza como estándar para detectar y cuantificar PCB en muestras ambientales, como aire, agua, suelo y sedimentos.

Investigación Metabólica: Se utiliza en estudios para comprender las vías metabólicas y la degradación de los PCB en organismos vivos.

Toxicología: Se utiliza en estudios toxicológicos para evaluar el impacto de los PCB en la salud humana y el medio ambiente.

Química Analítica: Sirve como compuesto de referencia en técnicas analíticas como la cromatografía de gases-espectrometría de masas (GC-MS) para la identificación y cuantificación de PCB

Mecanismo De Acción

El mecanismo de acción de 3,4-Diclorodifenil-2’,3’,4’,5’,6’-d5 implica su interacción con componentes celulares. Los PCB, incluido este compuesto, pueden unirse al receptor de hidrocarburos arilo (AhR) y al receptor de estrógenos, lo que lleva a alteraciones en la expresión génica y la alteración de las funciones endocrinas. Estas interacciones pueden resultar en varios efectos biológicos, que incluyen cambios en la proliferación celular, la diferenciación y la apoptosis .

Comparación Con Compuestos Similares

3,4-Diclorodifenil-2’,3’,4’,5’,6’-d5 se puede comparar con otros compuestos similares, como:

2,2’,3,3’,4,4’,5,5’,6,6’-Decaclorodifenil: Un bifenilo altamente clorado con diez átomos de cloro, conocido por su extrema persistencia en el medio ambiente.

3,4-Diclorodifenil: La forma no deuterada del compuesto, que comparte propiedades químicas similares pero carece del marcado isotópico.

2,2’,4,4’,5,5’-Hexaclorodifenil: Otro congéner de PCB con seis átomos de cloro, utilizado en aplicaciones de investigación similares pero con diferentes propiedades fisicoquímicas

Propiedades

Fórmula molecular |

C12H8Cl2 |

|---|---|

Peso molecular |

228.12 g/mol |

Nombre IUPAC |

1,2,3,4,5-pentadeuterio-6-(3,4-dichlorophenyl)benzene |

InChI |

InChI=1S/C12H8Cl2/c13-11-7-6-10(8-12(11)14)9-4-2-1-3-5-9/h1-8H/i1D,2D,3D,4D,5D |

Clave InChI |

ZGHQUYZPMWMLBM-RALIUCGRSA-N |

SMILES isomérico |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=CC(=C(C=C2)Cl)Cl)[2H])[2H] |

SMILES canónico |

C1=CC=C(C=C1)C2=CC(=C(C=C2)Cl)Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9H-fluoren-9-ylmethyl N-[5-[(2-amino-3-phenylpropanoyl)amino]-6-[4-(hydroxymethyl)anilino]-6-oxohexyl]carbamate](/img/structure/B12301595.png)

![7-(2-ethylhexyl)-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B12301602.png)

![5-Hydroxy-3-(4-hydroxyphenyl)-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B12301632.png)

![[5-[4,5-dihydroxy-2-[5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-4-oxochromen-3-yl]oxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,4-dihydroxyoxolan-3-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B12301637.png)